molecular formula C19H20N4O2 B13847961 3-Benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole

3-Benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B13847961
M. Wt: 336.4 g/mol
InChI Key: FNMIZXYUAMJZEX-UHFFFAOYSA-N
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Description

3-Benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole: is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Substitution Reactions: The benzyl and piperidin-4-yloxypyridin-3-yl groups are introduced through substitution reactions, often using reagents like benzyl halides and piperidinyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired reactions.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Benzyl halides, piperidinyl derivatives, and other suitable reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-Benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Benzyl-5-(2-pyridin-3-yloxypyridin-3-yl)-1,2,4-oxadiazole
  • 3-Benzyl-5-(2-piperidin-4-yloxypyridin-2-yl)-1,2,4-oxadiazole
  • 3-Benzyl-5-(2-piperidin-3-yloxypyridin-3-yl)-1,2,4-oxadiazole

Uniqueness

3-Benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the piperidin-4-yloxypyridin-3-yl group, in particular, may enhance its biological activity and stability compared to similar compounds.

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

3-benzyl-5-(2-piperidin-4-yloxypyridin-3-yl)-1,2,4-oxadiazole

InChI

InChI=1S/C19H20N4O2/c1-2-5-14(6-3-1)13-17-22-19(25-23-17)16-7-4-10-21-18(16)24-15-8-11-20-12-9-15/h1-7,10,15,20H,8-9,11-13H2

InChI Key

FNMIZXYUAMJZEX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=C(C=CC=N2)C3=NC(=NO3)CC4=CC=CC=C4

Origin of Product

United States

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